molecular formula C17H15NO B8522076 3,4-Diphenyl-5-ethylisoxazole

3,4-Diphenyl-5-ethylisoxazole

Cat. No.: B8522076
M. Wt: 249.31 g/mol
InChI Key: MXTWADCRLRQMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3,4-diphenyl-isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,4-diphenyl-isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by metals such as copper (I) or ruthenium (II) . Another method involves the condensation of aromatic aldehydes with primary nitro compounds, followed by cyclization to form the isoxazole ring .

Industrial Production Methods

In industrial settings, the synthesis of 5-Ethyl-3,4-diphenyl-isoxazole may involve the use of microwave-assisted techniques to enhance reaction rates and yields. This method is efficient and can be performed under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,4-diphenyl-isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives of the isoxazole ring .

Scientific Research Applications

5-Ethyl-3,4-diphenyl-isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3,4-diphenyl-isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some isoxazole derivatives act as inhibitors of enzymes involved in inflammation and cancer . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-isoxazole: Lacks the ethyl group at the 5-position.

    4,5-Diphenyl-isoxazole: Has a different substitution pattern on the isoxazole ring.

    3,4,5-Trisubstituted isoxazoles: Contain additional substituents on the ring.

Uniqueness

5-Ethyl-3,4-diphenyl-isoxazole is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5-ethyl-3,4-diphenyl-1,2-oxazole

InChI

InChI=1S/C17H15NO/c1-2-15-16(13-9-5-3-6-10-13)17(18-19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

MXTWADCRLRQMDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium in hexane (2.19M, 0.213 mL, 0.4675 mmol) is added to 3,4-diphenyl-5-methylisoxazole (P10, 0.100 g, 0.425 mmol) in THF (5 mL) kept stirring at −78° C. in a nitrogen atmosphere. The reaction mixture obtained is kept stirring for 1 hour at −78° C. before adding CH3I (4.25 mmol). The reaction mixture is brought to ambient temperature and then blocked by adding an aqueous solution of NH4Cl. The two phases are separated and the aqueous phase is extracted three times with ethyl acetate. The combined organic extracts are dried over Na2SO4 and the solvent is then evaporated in a vacuum. The residue is subjected to column chromatography (silica gel, petroleum ether:ethyl acetate=10/1) and 3,4-diphenyl-5-ethylisoxazole is obtained with a yield of 75%. M.p. 85-87° C. (hexane), white crystals. FT-IR (KBr): 3029, 3005, 2923, 2848, 1625, 1596, 1493, 1467, 1437, 1410, 1327, 1282, 1210, 1011, 905, 771, 702 cm−1. 1H NMR (200 MHz, CDCl3, δ): 1.29 (t, 3H), 2.78 (q, 2H); 7.12-7.43 (m, 10H). 13C NMR (75 MHz, CDCl3, δ): 12.5, 19.7, 115.2, 127.9, 128.7, 128.9, 129.4, 129.5, 130.2, 130.7, 161.3, 171.4. GC-MS (70 eV) m/z (rel.int.): 249 [M+, 100], 234 (6), 221 (18), 220 (99), 194 (9), 193 (61), 192 (46), 165 (17), 115 (7), 103 (8), 89 (53), 77 (15), 63 (10), 51 (10).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.213 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.